3-Tert-butyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine is a complex organic compound that features a pyridazine ring substituted with a tert-butyl group and a piperazine ring linked to a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Tert-butyl Group: The tert-butyl group is usually introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Attachment of the Piperazine Ring: The piperazine ring is attached through nucleophilic substitution reactions, often involving the reaction of a piperazine derivative with a halogenated pyridazine intermediate.
Linking the Pyrimidine Moiety: The final step involves the coupling of the pyrimidine ring to the piperazine nitrogen, which can be achieved through various coupling reactions, such as Buchwald-Hartwig amination or other palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated intermediates, strong bases, and palladium catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
3-Tert-butyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: The compound can be used as a probe to study biological pathways and interactions due to its unique structural features.
Materials Science: It may be utilized in the development of novel materials with specific electronic or photophysical properties.
Industry: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic functions, binding to receptor sites, or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound shares the piperazine and tert-butyl moieties but differs in the pyridazine ring.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Similar in having a piperazine ring but with different substituents.
tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate: Contains a piperazine ring with a bromophenyl group instead of a pyrimidine.
Uniqueness
3-Tert-butyl-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine is unique due to its specific combination of a pyridazine ring with a tert-butyl group and a piperazine ring linked to a pyrimidine moiety. This unique structure provides distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
3-tert-butyl-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6/c1-16(2,3)13-4-5-15(20-19-13)22-10-8-21(9-11-22)14-6-7-17-12-18-14/h4-7,12H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTWNPJUOYNAJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)N2CCN(CC2)C3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.